molecular formula C9H8N6 B12844899 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine

4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine

Cat. No.: B12844899
M. Wt: 200.20 g/mol
InChI Key: BLWPMQNCHSNKRD-UHFFFAOYSA-N
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Description

4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a pyrazole ring. Its structural complexity and potential biological activities make it a valuable candidate for drug development and other scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the desired crystalline forms of the compound. The use of advanced purification methods, including chromatography, ensures the removal of impurities and enhances the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby interfering with signaling pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of immune responses in inflammatory diseases .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H8N6

Molecular Weight

200.20 g/mol

IUPAC Name

4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

InChI

InChI=1S/C9H8N6/c10-8-6(3-14-15-8)7-5-1-2-11-9(5)13-4-12-7/h1-4H,(H3,10,14,15)(H,11,12,13)

InChI Key

BLWPMQNCHSNKRD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=NC=NC(=C21)C3=C(NN=C3)N

Origin of Product

United States

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